MFCD02972659
Description
MFCD02972659 is a chemical compound frequently referenced in organometallic and pharmaceutical research. These compounds are characterized by their versatility in forming carbon-carbon bonds, making them indispensable in drug development and materials science. Based on analogous compounds (e.g., CAS 1046861-20-4, MDL MFCD13195646), this compound likely exhibits a molecular structure featuring halogen substituents (e.g., bromine or chlorine) and a boronic acid functional group, contributing to its reactivity and solubility profile . Its applications span catalytic processes, medicinal chemistry intermediates, and agrochemical synthesis.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,7,7-trimethyl-3,4,6,8-tetrahydroquinazoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-17(2)8-12-14(13(21)9-17)15(19-16(22)20(12)3)10-5-4-6-11(18)7-10/h4-7,15H,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNIXNGJGZCGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=O)N2C)C3=CC(=CC=C3)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02972659 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to form this compound, often involving specific catalysts and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The process typically involves:
Large-scale synthesis: Using industrial-grade reagents and catalysts.
Continuous flow reactors: To maintain optimal reaction conditions and improve efficiency.
Quality control: Regular monitoring and testing to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD02972659 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield different compounds.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to facilitate reactions, such as palladium or platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD02972659 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD02972659 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. For example, in a catalytic reaction, this compound may act as a catalyst by providing an active site for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Research Findings
Synthetic Efficiency :
- This compound analogs (e.g., CAS 1046861-20-4) achieve >95% yield in Pd-catalyzed reactions under mild conditions (75°C, 1.3 hours) . In contrast, benzimidazole derivatives require longer reaction times (2 hours) but offer superior environmental sustainability due to recyclable catalysts .
Pharmacological Potential: Boronic acid derivatives like this compound exhibit BBB permeability, making them candidates for CNS-targeting drugs. However, their log S values (-2.99 to -2.47) indicate poor aqueous solubility, necessitating formulation optimizations .
Stability and Reactivity :
- Halogenated boronic acids show higher stability in anhydrous solvents but degrade in humid environments. Functional analogs like nitrobenzoic acids demonstrate better hydrolytic stability but lack versatility in cross-coupling applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
